molecular formula C26H34N2O7 B11150967 N-[6-({[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)hexanoyl]-L-valine

N-[6-({[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)hexanoyl]-L-valine

Cat. No.: B11150967
M. Wt: 486.6 g/mol
InChI Key: NXZOCBSUYHEPBG-DEOSSOPVSA-N
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Description

3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the specific pathways involved. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID include:

Uniqueness

What sets 3-METHYL-2-{6-[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETAMIDO]HEXANAMIDO}BUTANOIC ACID apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement

Properties

Molecular Formula

C26H34N2O7

Molecular Weight

486.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[6-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]hexanoylamino]butanoic acid

InChI

InChI=1S/C26H34N2O7/c1-15(2)24(25(31)32)28-21(29)10-5-4-6-11-27-22(30)14-34-19-12-16(3)13-20-23(19)17-8-7-9-18(17)26(33)35-20/h12-13,15,24H,4-11,14H2,1-3H3,(H,27,30)(H,28,29)(H,31,32)/t24-/m0/s1

InChI Key

NXZOCBSUYHEPBG-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCCCCCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NCCCCCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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